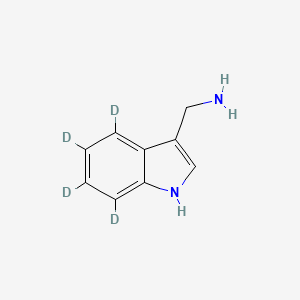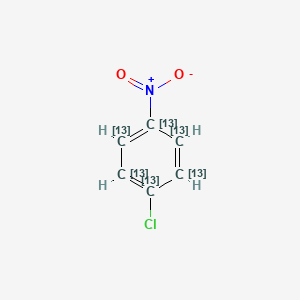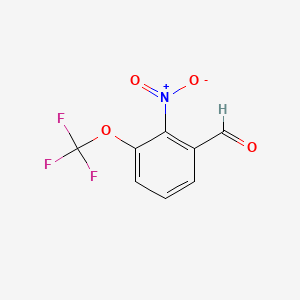![molecular formula C20H18F4N2O7 B13433291 [(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)
[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine involves multiple steps, including the protection of hydroxyl groups, fluorination, and acetylation. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions and using continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-methyluridine
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-methoxyuridine
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-fluorouridine
Uniqueness
2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine is unique due to its trifluoromethyl group, which enhances its stability and bioactivity compared to other similar compounds. This structural feature contributes to its potent antitumor activity and makes it a valuable compound for scientific research and pharmaceutical development .
Eigenschaften
Molekularformel |
C20H18F4N2O7 |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H18F4N2O7/c1-9-3-5-11(6-4-9)18(29)31-8-13-14(21)15(32-10(2)27)17(33-13)26-7-12(20(22,23)24)16(28)25-19(26)30/h3-7,13-15,17H,8H2,1-2H3,(H,25,28,30)/t13-,14-,15-,17-/m1/s1 |
InChI-Schlüssel |
PGWKJLSXHOQROZ-KCYZZUKISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


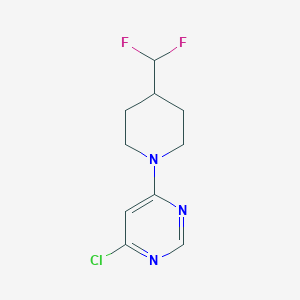
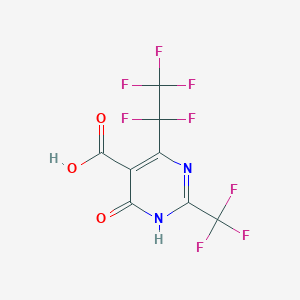
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)

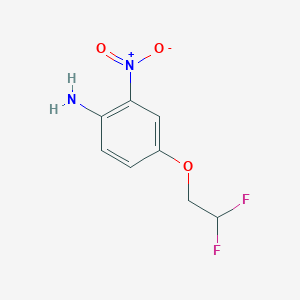
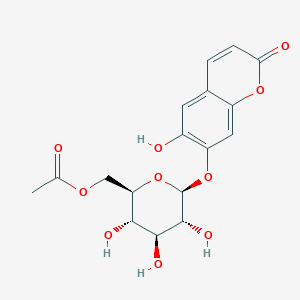
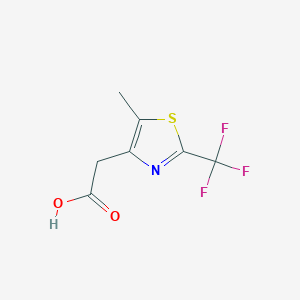

![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)
